molecular formula C7H4FIO2 B047903 2-Fluoro-6-iodobenzoic acid CAS No. 111771-08-5

2-Fluoro-6-iodobenzoic acid

Cat. No. B047903
CAS RN: 111771-08-5
M. Wt: 266.01 g/mol
InChI Key: CYCXAPWOBWWNRK-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzoic acid is a loose white crystal . It is used for the synthesis of fluoro-substituted benzoyl chlorides .


Synthesis Analysis

2-Fluoro-6-iodobenzoic acid can be synthesized by using 2-amino-6-fluorobenzoic acid as the starting material .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-iodobenzoic acid is C7H4FIO2 . The average mass is 266.008 Da and the monoisotopic mass is 265.923981 Da .


Chemical Reactions Analysis

2-Fluoro-6-iodobenzoic acid may be used for the synthesis of fluoro-substituted benzoyl chlorides . It may also be used for the one-pot regioselective synthesis of isocoumarins .


Physical And Chemical Properties Analysis

2-Fluoro-6-iodobenzoic acid appears as a white to cream to yellow to pale brown powder . The melting point is between 121.5-130.5°C .

Scientific Research Applications

Synthesis of Fluoro-Substituted Benzoyl Chlorides

2-Fluoro-6-iodobenzoic acid: is utilized in the synthesis of fluoro-substituted benzoyl chlorides . These compounds are significant due to their potential applications in medicinal chemistry, where the introduction of fluorine atoms can greatly influence the biological activity of pharmaceuticals.

Regioselective Synthesis of Isocoumarins

The compound serves as a precursor for the one-pot regioselective synthesis of isocoumarins . Isocoumarins are a class of organic compounds that have garnered interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

2-Fluoro-6-iodobenzoic acid may be used for the synthesis of fluoro-substituted benzoyl chlorides . It may also be used for the one-pot regioselective synthesis of isocoumarins . These potential applications suggest that 2-Fluoro-6-iodobenzoic acid could have a significant role in future chemical syntheses.

Mechanism of Action

Target of Action

It is known that the compound is used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with enzymes or proteins that are involved in the metabolism or function of benzoyl chlorides.

Mode of Action

It is known to be used in the synthesis of fluoro-substituted benzoyl chlorides . This suggests that it may interact with its targets by donating its fluorine and iodine atoms, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may be involved in pathways related to the metabolism or function of these compounds.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered orally

Result of Action

Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may influence the function of cells or molecules that interact with these compounds.

Action Environment

It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.

properties

IUPAC Name

2-fluoro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXAPWOBWWNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369834
Record name 2-Fluoro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodobenzoic acid

CAS RN

111771-08-5
Record name 2-Fluoro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the reported synthesis method for 2-fluoro-6-iodobenzoic acid compared to potential alternative routes?

A1: The synthesis of 2-fluoro-6-iodobenzoic acid, as described in the research paper [], utilizes 2-amino-6-fluorobenzoic acid as the starting material and proceeds through a series of steps, including carboxyl group protection, diazotization, iodosubstitution, and deprotection. This method is reported to have several advantages over potential alternative synthetic routes:

    Q2: What is the significance of the "basicity gradient-driven migration of iodine" mentioned in one of the papers, and how does it apply to the synthesis of 2-fluoro-6-iodobenzoic acid?

    A2: The concept of "basicity gradient-driven migration of iodine" [] is central to understanding the regioselective synthesis of various iodinated compounds, including 2-fluoro-6-iodobenzoic acid. This concept revolves around the observation that in polyfluorinated or iodofluorinated aromatic compounds, the position of iodine can be manipulated by sequential deprotonation and trapping with electrophiles.

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